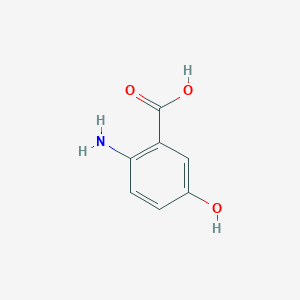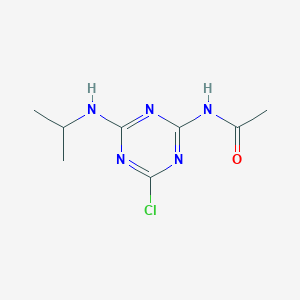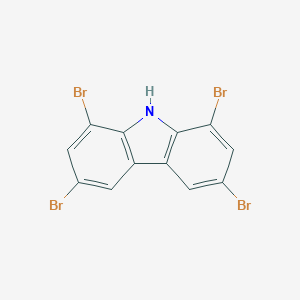
1,3,6,8-Tetrabromocarbazol
Descripción general
Descripción
1,3,6,8-Tetrabromocarbazole is a halogenated derivative of carbazole, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the carbazole ring. This compound belongs to the class of polyhalogenated carbazoles, which are known for their persistence in the environment and potential dioxin-like toxicity .
Aplicaciones Científicas De Investigación
1,3,6,8-Tetrabromocarbazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other polyhalogenated carbazoles and related compounds.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of halogenated aromatic compounds in biological systems.
Mecanismo De Acción
Target of Action
1,3,6,8-Tetrabromocarbazole (1,3,6,8-TBCZ) is a type of halogenated carbazole, a new class of persistent organic pollutants with dioxin-like toxicity . The primary targets of 1,3,6,8-TBCZ are certain bacteria, specifically a strain identified as Achromobacter sp . This strain was found to effectively degrade 1,3,6,8-TBCZ .
Mode of Action
The Achromobacter sp. strain interacts with 1,3,6,8-TBCZ through a degradation process . During this process, 1,3,6,8-TBCZ is broken down into intermediate metabolites identified as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .
Biochemical Pathways
The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain involves three main pathways: hydroxylation, debromination, and C-N bond cleavage . These pathways lead to the formation of the intermediate metabolites mentioned above .
Pharmacokinetics
strain can degrade 1 mg/L of 1,3,6,8-TBCZ in 7 days at pH 7.0 and 30°C with an 80% degradation rate .
Result of Action
The degradation of 1,3,6,8-TBCZ by the Achromobacter sp. strain results in a significant reduction in the presence of this persistent organic pollutant . This suggests that the strain may contribute to the bioremediation of polyhalogenated carbazoles (PHCs) in contaminated environments .
Action Environment
The degradation of 1,3,6,8-TBCZ is influenced by several environmental factors. The process is most effective at a pH of 7.0 and a temperature of 30°C . Other factors such as the presence of other substances in the environment could also potentially influence the degradation process .
Análisis Bioquímico
Biochemical Properties
1,3,6,8-Tetrabromocarbazole has been found to interact with various biomolecules. A strain of bacteria, Achromobacter sp., has been identified that can degrade 1,3,6,8-Tetrabromocarbazole . The degradation process involves interactions with enzymes that result in the formation of intermediate metabolites such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole .
Cellular Effects
It has been identified as an emerging contaminant that exerts angiogenic effects . This suggests that it may influence cell signaling pathways and gene expression related to angiogenesis .
Molecular Mechanism
It is known to undergo degradation through three pathways: hydroxylation, debromination, and C-N bond cleavage . These processes involve interactions with various biomolecules and may result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,3,6,8-Tetrabromocarbazole has been observed to degrade over time. Achromobacter sp. was able to degrade 1 mg/L of 1,3,6,8-Tetrabromocarbazole in 7 days at pH 7.0 and 30°C with an 80% degradation rate .
Dosage Effects in Animal Models
The effects of 1,3,6,8-Tetrabromocarbazole on animal models have not been extensively studied. It has been shown to induce oxidative damage and apoptosis during the embryonic development of zebrafish .
Metabolic Pathways
1,3,6,8-Tetrabromocarbazole is involved in various metabolic pathways during its degradation. The intermediate metabolites produced during this process, such as Tribromocarbazole, Dibromocarbazole, and Bromocarbazole, suggest that it interacts with enzymes involved in these pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromocarbazole can be synthesized through the bromination of carbazole. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. For instance, carbazole can be reacted with bromine in the presence of a solvent like acetic acid or chloroform, and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of 1,3,6,8-tetrabromocarbazole may involve similar bromination techniques but on a larger scale. The process requires stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,6,8-Tetrabromocarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized carbazole derivatives.
Reduction: Tribromocarbazole, dibromocarbazole, and monobromocarbazole.
Substitution: Substituted carbazole derivatives with different functional groups.
Comparación Con Compuestos Similares
1,3,6,8-Tetrabromocarbazole can be compared with other halogenated carbazoles:
3-Bromocarbazole: Less brominated and exhibits different binding and toxicological properties.
3,6-Dichlorocarbazole: Contains chlorine atoms instead of bromine, leading to different chemical reactivity and environmental behavior.
Dibromocarbazole: Intermediate in terms of bromination, with properties between monobromocarbazole and tetrabromocarbazole.
Uniqueness: 1,3,6,8-Tetrabromocarbazole is unique due to its high degree of bromination, which imparts distinct chemical and toxicological properties. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and toxicological studies .
Propiedades
IUPAC Name |
1,3,6,8-tetrabromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHISDQCWYSMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293246 | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-09-0 | |
| Record name | 55119-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,6,8-tetrabromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrabromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



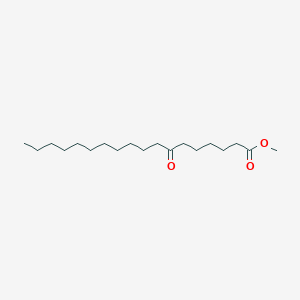
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)

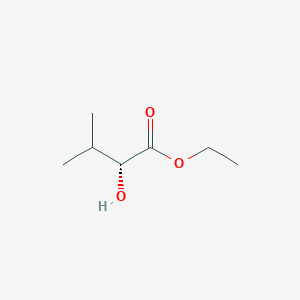

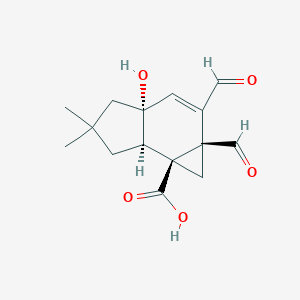
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)

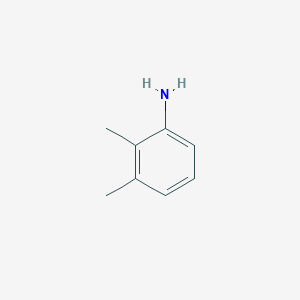
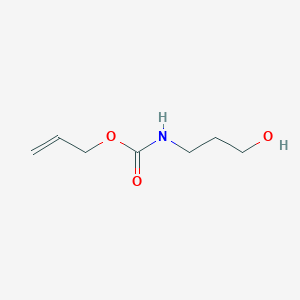
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
